2-Fluoro-4-(4-methoxyphenyl)benzoic acid
Overview
Description
“2-Fluoro-4-(4-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” consists of a benzoic acid group attached to a methoxyphenyl group with a fluorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” are not available, similar compounds undergo reactions such as nitration with fuming HNO3 .Physical And Chemical Properties Analysis
“2-Fluoro-4-(4-methoxyphenyl)benzoic acid” is a solid substance at room temperature . It has a molecular weight of 246.24 . It is soluble in methanol .Scientific Research Applications
Synthesis of Benzamides
- Scientific Field : Organic Chemistry
- Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” can be used in the synthesis of benzamide derivatives . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
- Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Nucleophilic Aromatic Substitution
- Scientific Field : Organic Chemistry
- Application Summary : The fluoride substituent in “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” enables nucleophilic aromatic substitution .
- Methods of Application : The compound can undergo various reactions, including Fischer esterification .
- Results or Outcomes : The product of the reaction can afford esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
High Resolution Charge Density Study
- Scientific Field : Physical Chemistry
- Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” has been used in high resolution charge density study .
- Methods of Application : The details of the method are not specified in the source .
- Results or Outcomes : The outcomes of the study are not specified in the source .
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” can be used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The outcomes of the study are not specified in the source .
Study of Acidic Properties
- Scientific Field : Physical Chemistry
- Application Summary : “2-Fluoro-4-(4-methoxyphenyl)benzoic acid” has been used to study the effects of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids .
- Methods of Application : The details of the method are not specified in the source .
- Results or Outcomes : The outcomes of the study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSAAJSOCSSGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679117 | |
Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methoxyphenyl)benzoic acid | |
CAS RN |
1183759-96-7 | |
Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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